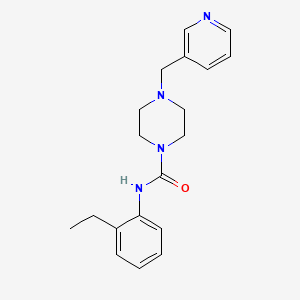
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea
Descripción general
Descripción
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea, commonly known as CFTR inhibitor, is a small molecule drug that has been developed to treat cystic fibrosis. This drug works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for transporting chloride ions in and out of cells.
Aplicaciones Científicas De Investigación
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor works by correcting the defective chloride transport in the cells of cystic fibrosis patients.
Mecanismo De Acción
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor works by inhibiting the function of the N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein. The N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein is responsible for transporting chloride ions in and out of cells. In cystic fibrosis patients, the N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein is defective, leading to a buildup of mucus in the lungs and other organs. N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor works by blocking the function of the defective N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein, allowing for normal chloride transport and reducing mucus buildup.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has been shown to have a number of biochemical and physiological effects. It has been shown to reduce mucus buildup in the lungs of cystic fibrosis patients, improve lung function, and reduce the risk of lung infections. N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has also been shown to improve pancreatic function in cystic fibrosis patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has a number of advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied in scientific research, making it a well-characterized drug. However, N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has some limitations for lab experiments. It is a potent inhibitor of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein function, which can make it difficult to study the effects of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein in cells.
Direcciones Futuras
There are a number of future directions for the study of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor. One area of research is the development of more potent and selective N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitors. Another area of research is the study of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor in combination with other drugs for the treatment of cystic fibrosis. Additionally, there is ongoing research into the use of N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor for the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Conclusion
In conclusion, N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor is a small molecule drug that has been developed to treat cystic fibrosis. It works by inhibiting the function of the N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea protein, which is responsible for transporting chloride ions in and out of cells. N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has been extensively studied in scientific research and has been shown to have a number of biochemical and physiological effects. While N-(3-chlorobenzyl)-N'-(4-fluorophenyl)urea inhibitor has some limitations for lab experiments, there are a number of future directions for the study of this drug.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-3-1-2-10(8-11)9-17-14(19)18-13-6-4-12(16)5-7-13/h1-8H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIYRDYQSCOBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4285179.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4285185.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285192.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}acetamide](/img/structure/B4285201.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285214.png)
![N-(4-ethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285228.png)

![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)

![3-[(3-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285260.png)